(R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride
(R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride
Brand Name:
Vulcanchem
CAS No.:
128593-66-8
VCID:
VC21191476
InChI:
InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m1./s1
SMILES:
CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Molecular Formula:
C15H18ClN
Molecular Weight:
247.76 g/mol
(R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride
CAS No.: 128593-66-8
Cat. No.: VC21191476
Molecular Formula: C15H18ClN
Molecular Weight: 247.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128593-66-8 |
|---|---|
| Molecular Formula | C15H18ClN |
| Molecular Weight | 247.76 g/mol |
| IUPAC Name | (1R)-N-benzyl-1-phenylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m1./s1 |
| Standard InChI Key | TYJQMFZZCANDIQ-BTQNPOSSSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
| SMILES | CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator